2'-O-tert-Butyldimethylsilyl-5'-O-DMT-pseudoUridine 3'-CE phosphoramidite
Overview
Description
2’-O-tert-Butyldimethylsilyl-5’-O-DMT-pseudoUridine 3’-CE phosphoramidite is a valuable compound primarily employed for the research and development of RNA molecules required for diagnostic purposes or therapeutic interventions . This compound plays a crucial role in the development of drugs targeting specific diseases and disorders, such as cancers or viral infections . It facilitates efficient nucleotide incorporation and ensures accurate development of RNA sequences .
Chemical Reactions Analysis
This compound is used as a building block in nucleic acid synthesis and modifications . It is particularly valuable for introducing modifications, enabling targeted investigations and drug development towards diseases like cancer and viral infections .Physical and Chemical Properties Analysis
The physical and chemical properties of 2’-O-tert-Butyldimethylsilyl-5’-O-DMT-pseudoUridine 3’-CE phosphoramidite include a molecular weight of 861.05 g/mol and a molecular formula of C45H61N4O9PSi . Unfortunately, additional physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis of Nucleotides and Oligonucleotides
The compound has been applied in the synthesis of trinucleotide phosphoramidites, both in solution and on a solid phase. This approach uses 5′-O-dimethoxytrityl (DMT) and 3′-O-tert-butyldimethylsilyl (TBDMS) as orthogonal protecting groups, along with 2-cyanoethyl (CE) for phosphate protection, facilitating the synthesis of fully protected trinucleotides (Suchsland, Appel, & Müller, 2018).
Development of Activators for Nucleoside Synthesis
This compound has been used in developing novel activators for diastereocontrolled synthesis of dinucleoside phosphorothioates. These activators aid in condensations of diastereopure nucleoside phosphoramidites, demonstrating the compound's utility in nucleoside chemistry (Oka, Wada, & Saigo, 2002).
Incorporation into Oligonucleotide DNA
This compound plays a role in the synthesis of modified DNA oligomers. For instance, it has been used in the synthesis of oligoribonucleotides containing photoactive sites, enabling the incorporation of photoprobes into RNA sequences during chemical syntheses (Shah, Wu, & Rana, 1994).
RNA Interference and Gene Suppression
It has been utilized in the preparation of RNA duplexes carrying modified units for RNA interference (RNAi) activities. For example, oligoribonucleotides carrying 5-ethyluridine units prepared using this compound showed comparable or slightly better RNAi activity than unmodified RNA duplexes (Terrazas & Eritja, 2011).
Biophysical and Biochemical Studies
The compound is used in the synthesis of DNA and RNA oligonucleotides for biophysical and biochemical studies. This includes investigations into the properties of oligonucleotides containing short alkylamino internucleotide bonds, which can offer insights into nucleic acid interactions and stability (Sobczak et al., 2011).
Properties
IUPAC Name |
3-[[(2R,3R,4S,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo-1H-pyrimidin-5-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H61N4O9PSi/c1-30(2)49(31(3)4)59(55-27-15-26-46)57-40-38(56-39(37-28-47-43(51)48-42(37)50)41(40)58-60(10,11)44(5,6)7)29-54-45(32-16-13-12-14-17-32,33-18-22-35(52-8)23-19-33)34-20-24-36(53-9)25-21-34/h12-14,16-25,28,30-31,38-41H,15,27,29H2,1-11H3,(H2,47,48,50,51)/t38-,39+,40-,41+,59?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJHNALDAAZFFN-LMNGBUJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)C2=CNC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)C2=CNC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H61N4O9PSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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